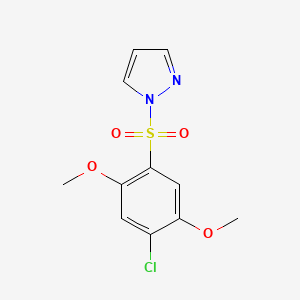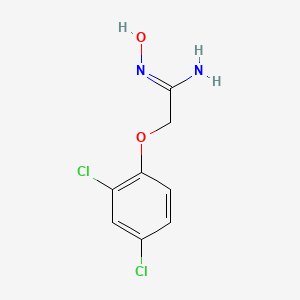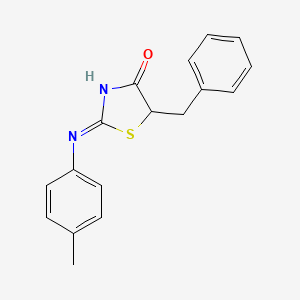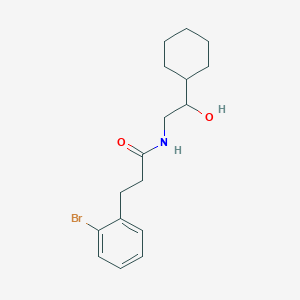
4,4,5,7-Tetramethylchroman-2-one
Vue d'ensemble
Description
4,4,5,7-Tetramethylchroman-2-one is a chemical compound with the CAS Number: 40662-14-4 . It has a molecular weight of 204.27 and a linear formula of C13H16O2 . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 4,4,5,7-Tetramethylchroman-2-one is represented by the linear formula C13H16O2 . The compound has a molecular weight of 204.27 .Applications De Recherche Scientifique
Antioxidant Activity
“4,4,5,7-Tetramethylchroman-2-one” is a derivative of Trolox, which is known for its strong antioxidant effect . The antioxidant activity of this compound has been evaluated using different assays, and some of the synthesized compounds have shown stronger antioxidant activities than L-ascorbic acid and Trolox .
Neurodevelopmental Damage Reversal
Trolox, from which “4,4,5,7-Tetramethylchroman-2-one” is derived, can reverse manganese-induced neurodevelopmental damage . This suggests potential applications in neurology and developmental biology.
Protection Against Ischemia-Reperfusion Injury
Trolox has been found to protect the hippocampal nerve after ischemia-reperfusion injury . This indicates that “4,4,5,7-Tetramethylchroman-2-one” could potentially be used in similar applications.
Prevention of Lung Damage
Trolox, and by extension “4,4,5,7-Tetramethylchroman-2-one”, can prevent cigarette smoke-induced lung damage . This suggests potential applications in pulmonology and preventive medicine.
Improvement of Arthritis Symptoms
Trolox is used for improving arthritis symptoms . This suggests that “4,4,5,7-Tetramethylchroman-2-one” could potentially be used in the treatment of arthritis.
Quality Improvement of Frozen Semen
Trolox is used to improve the quality of frozen semen . This suggests potential applications of “4,4,5,7-Tetramethylchroman-2-one” in reproductive biology and veterinary medicine.
Pig Embryo Development
Trolox is used in pig embryo development . This suggests potential applications of “4,4,5,7-Tetramethylchroman-2-one” in embryology and animal husbandry.
Cancer Treatment
Trolox is toxic to cancer cells, such as breast cancer and ovarian cancer , and is effective for the treatment of metastatic cancer . This suggests that “4,4,5,7-Tetramethylchroman-2-one” could potentially be used in cancer treatment.
Propriétés
IUPAC Name |
4,4,5,7-tetramethyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-5-9(2)12-10(6-8)15-11(14)7-13(12,3)4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFAEJMEHIBRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=O)CC2(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017173 | |
| Record name | 4,4,5,7-Tetramethylchroman-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,7-Tetramethylchroman-2-one | |
CAS RN |
40662-14-4 | |
| Record name | 4,4,5,7-Tetramethylchroman-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)
![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)